Orthogonal Dual Reactivity: C2-Br Suzuki Coupling vs. 2-Mercaptobenzoxazole
2-Bromobenzo[d]oxazole-6-thiol is a dual-functional building block, unlike the mono-functional 2-mercaptobenzoxazole (CAS 2382-96-9). The target compound enables sequential, orthogonal functionalization: first, a palladium-catalyzed Suzuki-Miyaura cross-coupling at the C2-Br position to install an aryl or heteroaryl group, followed by independent S-alkylation or metal coordination at the C6-thiol. 2-Mercaptobenzoxazole lacks the aryl halide handle entirely and cannot participate in such cross-coupling reactions. This dual reactivity is critical for building diversity-oriented synthesis libraries where two distinct diversification steps are required .
| Evidence Dimension | Number of orthogonal reactive sites for sequential diversification |
|---|---|
| Target Compound Data | 2 reactive sites: 1 aryl bromide (C2) for Pd-catalyzed cross-coupling + 1 thiol (C6) for nucleophilic substitution or metal binding |
| Comparator Or Baseline | 2-Mercaptobenzoxazole (CAS 2382-96-9): 1 reactive site: 1 thiol (C2) for nucleophilic substitution or metal binding; no aryl halide handle |
| Quantified Difference | 2 orthogonal reactive sites vs. 1 site; enables sequential, independent diversification strategies |
| Conditions | Standard Suzuki-Miyaura conditions (Pd catalyst, base, arylboronic acid), followed by thiol alkylation (alkyl halide, base) |
Why This Matters
For procurement, this means a single compound can replace two separate building blocks in a synthetic sequence, reducing step count, cost, and purification burden.
